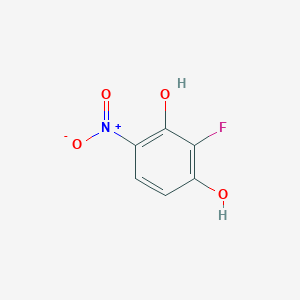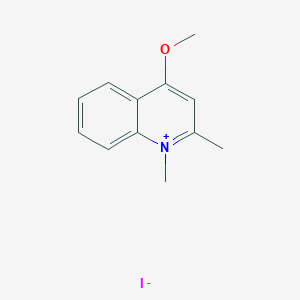
3-((Trifluoromethyl)thio)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)thio)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethylthio group attached to a benzenesulfonyl chloride moiety, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)benzenesulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified by distillation or recrystallization to remove any impurities and ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)thio)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran, and may require the presence of a base to neutralize any acidic by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
3-((Trifluoromethyl)thio)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)thio)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethylthio group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the thio group, making it less reactive in certain nucleophilic substitution reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the aromatic ring, leading to different reactivity and uses.
Uniqueness
3-((Trifluoromethyl)thio)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethylthio group and the benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C7H4ClF3O2S2 |
|---|---|
Poids moléculaire |
276.7 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfanyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H |
Clé InChI |
MFFQXJAWZJMINE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)






